molecular formula C21H18ClN5O2 B11026727 N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11026727
M. Wt: 407.9 g/mol
InChI Key: XFUGTPZESSFSEA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxymethyl group, and a phenyl group attached to a pyrazolo[5,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable nitriles under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the pyrazolo[5,1-c][1,2,4]triazine core with 3-chlorophenyl halides in the presence of a base.

    Addition of the methoxymethyl group: This can be accomplished through the reaction of the intermediate with methoxymethyl chloride under basic conditions.

    Attachment of the phenyl group: This step involves the reaction of the intermediate with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors: This can modulate the activity of enzymes or other proteins involved in cellular processes.

    Inhibiting key enzymes: This can disrupt metabolic pathways and lead to therapeutic effects.

    Interacting with DNA or RNA: This can affect gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:

    1,2,4-Triazine derivatives: These compounds share the triazine core but differ in the attached functional groups, leading to variations in their chemical properties and applications.

    Pyrazole derivatives: These compounds have a pyrazole core and may exhibit similar biological activities but differ in their overall structure and reactivity.

    Phenyl-substituted triazines: These compounds have phenyl groups attached to the triazine core, similar to the compound , but may differ in the position and number of substituents.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O2/c1-13-19(21(28)23-16-10-6-9-15(22)11-16)24-25-20-18(14-7-4-3-5-8-14)17(12-29-2)26-27(13)20/h3-11H,12H2,1-2H3,(H,23,28)

InChI Key

XFUGTPZESSFSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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